molecular formula C18H28N2O2 B10969431 N-(1-methylpiperidin-4-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(1-methylpiperidin-4-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B10969431
M. Wt: 304.4 g/mol
InChI Key: MBWMKKSHOGJMGA-UHFFFAOYSA-N
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Description

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)ACETAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a phenoxy group attached to an acetamide moiety, which is further linked to a piperidine ring. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)ACETAMIDE typically involves the reaction of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]acethydrazide with ethyl [5-METHYL-2-(PROPAN-2-YL)PHENOXY]acetate in ethanol, using a catalytic amount of anhydrous sodium acetate. The reaction mixture is refluxed for 2-3 hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group allows for nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)ACETAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)ACETAMIDE stands out due to its unique combination of a phenoxy group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit significant biological activity, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-(1-methylpiperidin-4-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H28N2O2/c1-13(2)16-6-5-14(3)11-17(16)22-12-18(21)19-15-7-9-20(4)10-8-15/h5-6,11,13,15H,7-10,12H2,1-4H3,(H,19,21)

InChI Key

MBWMKKSHOGJMGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2CCN(CC2)C

solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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